molecular formula C11H17NO4S B239004 N-isopropyl-2,4-dimethoxybenzenesulfonamide

N-isopropyl-2,4-dimethoxybenzenesulfonamide

Cat. No. B239004
M. Wt: 259.32 g/mol
InChI Key: COYCFRYZUBIOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2,4-dimethoxybenzenesulfonamide, also known as IDBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. IDBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-isopropyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-isopropyl-2,4-dimethoxybenzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and ion channels. Specifically, N-isopropyl-2,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. N-isopropyl-2,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in nerve cells.
Biochemical and Physiological Effects:
N-isopropyl-2,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-isopropyl-2,4-dimethoxybenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. In animal studies, N-isopropyl-2,4-dimethoxybenzenesulfonamide has been shown to have analgesic effects and to reduce the severity of seizures. However, more research is needed to fully understand the biochemical and physiological effects of N-isopropyl-2,4-dimethoxybenzenesulfonamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-2,4-dimethoxybenzenesulfonamide in lab experiments is its high purity and stability. N-isopropyl-2,4-dimethoxybenzenesulfonamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using N-isopropyl-2,4-dimethoxybenzenesulfonamide is that it can be toxic at high concentrations. Researchers must take care to use appropriate safety measures when working with N-isopropyl-2,4-dimethoxybenzenesulfonamide.

Future Directions

There are many potential future directions for research on N-isopropyl-2,4-dimethoxybenzenesulfonamide. One area of interest is the development of N-isopropyl-2,4-dimethoxybenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of N-isopropyl-2,4-dimethoxybenzenesulfonamide's effects on ion channels and their role in cellular signaling. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isopropyl-2,4-dimethoxybenzenesulfonamide and to determine its potential applications in other fields such as agriculture and materials science.

Synthesis Methods

The synthesis of N-isopropyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with isopropylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions. The resulting product is then purified using column chromatography or recrystallization. This synthesis method has been well-established and has been used by many researchers to obtain high-quality N-isopropyl-2,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

N-isopropyl-2,4-dimethoxybenzenesulfonamide has been used in a wide range of scientific research applications. One of the most significant applications of N-isopropyl-2,4-dimethoxybenzenesulfonamide is in the field of medicine. N-isopropyl-2,4-dimethoxybenzenesulfonamide has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. N-isopropyl-2,4-dimethoxybenzenesulfonamide has also been used in the study of ion channels and their role in cellular signaling. In addition, N-isopropyl-2,4-dimethoxybenzenesulfonamide has been used in the field of materials science, specifically in the synthesis of novel polymers.

properties

Product Name

N-isopropyl-2,4-dimethoxybenzenesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

2,4-dimethoxy-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-8(2)12-17(13,14)11-6-5-9(15-3)7-10(11)16-4/h5-8,12H,1-4H3

InChI Key

COYCFRYZUBIOAL-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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